2-Nitrobenzofuran

Descripción general

Descripción

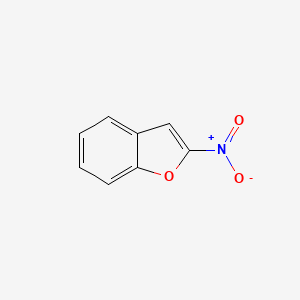

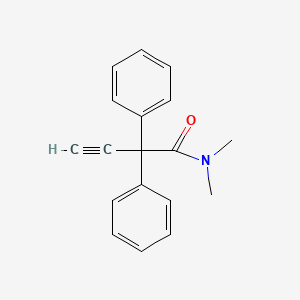

2-Nitrobenzofuran (2-NF) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzofuran, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one oxygen atom. 2-NF is a colorless, volatile liquid with a pleasant, sweet odor and is soluble in water, methanol, and ethanol. It is also a powerful oxidizing agent and is used in the synthesis of a variety of compounds.

Aplicaciones Científicas De Investigación

Antiviral Activity

2-Nitrobenzofuran exhibits antiviral properties, making it a potential candidate for combating viral infections. Researchers have explored its efficacy against various viruses, including hepatitis C virus (HCV). Notably, a recently discovered macrocyclic benzofuran derivative demonstrated anti-HCV activity, suggesting its potential as an effective therapeutic agent .

Dearomative Reactions

2-Nitrobenzofurans have been successfully employed as synthons in dearomative reactions. These transformations, catalyzed by transition metals or organocatalysts, yield complex structures. For example, dearomative Michael additions involving enals and 2-nitrobenzofurans proceed in a cascade manner, providing access to diverse chemical motifs .

Mecanismo De Acción

Target of Action

2-Nitrobenzofurans exhibit diverse biological activity . They have been found to have antimicrobial activity against Helicobacter pylori, act as radiosensitizing agents, and regulate the HNF4α receptor .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

2-Nitrobenzofurans are involved in various biochemical pathways. They are valuable substrates for effecting dearomatization of the furan ring . Due to the high activity of the double bond in the 2-nitrofuran ring, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes resulting in a rich spectrum of functionalized derivatives .

Result of Action

2-Nitrobenzofurans have been found to exhibit diverse biological activity. For example, some derivatives possess genotoxic properties, whereas methoxy-2-nitronaphtho[2,1-b]furan is one of the strongest known mutagens for mammalian cells . Synthetic calanolide exhibits antituberculous activity, while a number of 2-nitroarenofurans exhibit antiparasitic activity .

Propiedades

IUPAC Name |

2-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZMTXPFGDUHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186750 | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrobenzofuran | |

CAS RN |

33094-66-5 | |

| Record name | 2-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33094-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33094-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-Nitrobenzofuran is C8H5NO3, and its molecular weight is 163.13 g/mol.

A: While specific data isn't detailed in the provided abstracts, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize 2-Nitrobenzofuran. [, , ] These techniques help determine structural features, functional groups, and molecular weight confirmation.

A: Yes. [, ] The strong electron-withdrawing nitro group at the 2-position makes 2-Nitrobenzofuran a suitable dienophile in Diels-Alder reactions, especially those with normal electron demand. This property allows for the synthesis of diverse dibenzofurans. The nitro group can be subsequently eliminated thermally, offering a route to further functionalization. [, ]

A: Dearomatization reactions disrupt the aromaticity of a compound, often leading to the formation of new rings and stereocenters. 2-Nitrobenzofuran, being electron-deficient due to the nitro group, readily undergoes various dearomative reactions. Examples include dearomative Michael additions, [, , ] [3+2] cycloadditions, [, , , , , , , , , ] and [4+2] annulations. [] These reactions provide efficient routes to complex, polycyclic structures with potential biological applications.

A: 2-Nitrobenzofuran derivatives have shown promise as antimicrobial agents, [, ] including activity against bacteria, parasites (like trichomonas and amoebas). [, , , , , ] Some derivatives have also been investigated for their potential as radiosensitizers, [, ] enhancing the effectiveness of radiotherapy in cancer treatment.

A: While a detailed understanding requires further investigation, the position and type of substituents on the benzofuran ring system significantly influence the biological activity of 2-Nitrobenzofuran derivatives. [, , , ] For instance, the presence of methoxy groups can impact antimicrobial activity. [] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic applications.

A: The provided abstracts focus on the synthesis and reactivity of 2-Nitrobenzofurans. Thorough toxicological investigations are essential to assess the safety profile of this class of compounds for potential therapeutic use. [, ] Factors like dose, route of administration, and metabolic fate will influence toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)

![3-[3-(Methylamino)propylamino]propane-1-thiol](/img/structure/B1220381.png)